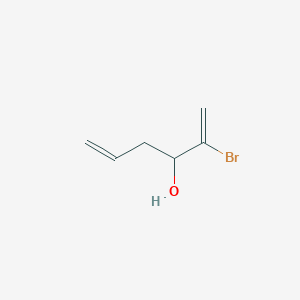

2-Bromohexa-1,5-dien-3-OL

Description

Structure

3D Structure

Properties

CAS No. |

89448-32-8 |

|---|---|

Molecular Formula |

C6H9BrO |

Molecular Weight |

177.04 g/mol |

IUPAC Name |

2-bromohexa-1,5-dien-3-ol |

InChI |

InChI=1S/C6H9BrO/c1-3-4-6(8)5(2)7/h3,6,8H,1-2,4H2 |

InChI Key |

MCEJNYVNSPUPSW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C(=C)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromohexa-1,5-dien-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromohexa-1,5-dien-3-ol. Due to the limited availability of experimentally derived data for this specific compound, this document combines computed data, information on analogous compounds, and established principles of organic chemistry to offer a detailed profile. This guide covers physicochemical properties, potential synthetic routes, predicted reactivity, and spectroscopic characteristics. Additionally, it explores the potential biological significance of this class of compounds and outlines essential safety considerations. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉BrO | PubChem[1] |

| Molecular Weight | 177.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 89448-32-8 | PubChem[1] |

| Canonical SMILES | C=CCC(C(=C)Br)O | PubChem[1] |

| InChI | InChI=1S/C6H9BrO/c1-3-4-6(8)5(2)7/h3,6,8H,1-2,4H2 | PubChem[1] |

| InChIKey | MCEJNYVNSPUPSW-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Reactivity

Proposed Synthetic Pathways

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be inferred from established organic chemistry reactions. A likely precursor is 1,5-hexadien-3-ol, which can be synthesized via a Grignard reaction between allylmagnesium bromide and acrolein. The subsequent step would involve the selective bromination of the enol.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1,5-Hexadien-3-ol (Precursor)

This procedure is adapted from the known synthesis of similar alcohols.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of allylmagnesium bromide.

-

Reaction with Acrolein: After the Grignard reagent has formed, the flask is cooled in an ice bath. A solution of freshly distilled acrolein in anhydrous diethyl ether is added dropwise while maintaining a low temperature.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude 1,5-hexadien-3-ol is purified by vacuum distillation.

Step 2: Bromination of 1,5-Hexadien-3-ol

This proposed method is based on the electrophilic bromination of allylic alcohols.

-

Reaction Setup: 1,5-Hexadien-3-ol is dissolved in a suitable solvent, such as dichloromethane or carbon tetrachloride, in a flask protected from light.

-

Brominating Agent: N-Bromosuccinimide (NBS) is added portion-wise to the solution at a controlled temperature, typically 0 °C, to favor electrophilic addition over radical substitution.

-

Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the succinimide byproduct is filtered off. The filtrate is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the resulting crude this compound is purified by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the vinyl bromide, the secondary allylic alcohol, and the isolated double bond.

-

Reactions of the Allylic Alcohol: The hydroxyl group can undergo oxidation to form the corresponding ketone. It can also be a leaving group in nucleophilic substitution reactions, particularly after protonation in acidic media.

-

Reactions of the Vinyl Bromide: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the formation of carbon-carbon bonds.

-

Reactions of the Diene System: The conjugated diene system can undergo electrophilic addition reactions. The regioselectivity of these additions (1,2- vs. 1,4-addition) is expected to be influenced by both kinetic and thermodynamic control.[2][3] The isolated double bond can also undergo typical alkene reactions.

Figure 2: Potential reactivity of this compound.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound are not available. The following are predictions based on the analysis of its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - Vinyl Protons (C1 & C2): Multiple signals in the range of 5.0-6.0 ppm. - Allylic Proton (C3): A multiplet around 4.0-4.5 ppm. - Methylene Protons (C4): A multiplet around 2.2-2.5 ppm. - Terminal Vinyl Protons (C5 & C6): Multiple signals in the range of 5.0-6.0 ppm. - Hydroxyl Proton: A broad singlet, chemical shift dependent on concentration and solvent. |

| ¹³C NMR | - Alkene Carbons (C1, C2, C5, C6): Signals in the range of 110-145 ppm. - Carbon Bearing Bromine (C2): Expected to be in the lower end of the alkene region. - Carbon Bearing Hydroxyl Group (C3): A signal in the range of 65-75 ppm. - Methylene Carbon (C4): A signal in the range of 30-40 ppm. |

| IR Spectroscopy | - O-H Stretch: A broad band around 3200-3600 cm⁻¹. - C=C Stretch: Peaks around 1640-1680 cm⁻¹. - C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹. - C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A pair of peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 176 and 178. - Major Fragmentation: Loss of H₂O, loss of Br, and cleavage of the C-C bonds adjacent to the functional groups. |

Potential Biological Activity and Signaling Pathways

While there is no specific research on the biological activity of this compound, the structural motifs present in the molecule are found in various bioactive natural products.

-

Brominated Compounds: Many brominated organic compounds isolated from marine organisms exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.[4] The presence of a bromine atom can enhance the lipophilicity and reactivity of a molecule, potentially leading to interactions with biological targets.

-

Dienes: The 1,3-diene moiety is a structural feature in many natural products with diverse biological functions.[5] These compounds can act as precursors in biosynthetic pathways or interact with cellular targets through various mechanisms.

Given these precedents, this compound could be a candidate for screening in antimicrobial or anticancer assays. Its potential mechanism of action could involve alkylation of biological nucleophiles or interaction with specific enzyme active sites.

Figure 3: Potential biological relevance of this compound.

Safety and Handling

No specific safety data sheet (SDS) for this compound is available. However, based on the structure, which includes an allylic alcohol and a vinyl bromide, the compound should be handled with caution. It is likely to be an irritant to the skin, eyes, and respiratory system. Allyl bromide, a related compound, is highly flammable, toxic, and corrosive.

Table 3: General Handling and Safety Precautions

| Precaution Category | Recommendations |

| Personal Protective Equipment (PPE) | - Chemical-resistant gloves (e.g., nitrile). - Safety goggles or a face shield. - Laboratory coat. |

| Handling | - Use in a well-ventilated area, preferably in a chemical fume hood. - Avoid inhalation of vapors and contact with skin and eyes. - Keep away from heat, sparks, and open flames. |

| Storage | - Store in a tightly sealed container in a cool, dry, and well-ventilated place. - Protect from light. |

| Disposal | - Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |

Conclusion and Future Directions

This compound is a compound with potential for applications in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is currently lacking, this technical guide provides a robust, albeit predicted, profile of its chemical properties based on computational data and the known chemistry of related structures.

Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol.

-

Conducting thorough experimental determination of its physicochemical properties.

-

Acquiring and analyzing its full spectroscopic data (NMR, IR, MS).

-

Screening for biological activity and elucidating its mechanism of action.

This foundational work is crucial for unlocking the full potential of this compound and its derivatives in various scientific and industrial applications.

References

In-Depth Technical Guide: 2-Bromohexa-1,5-dien-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-bromohexa-1,5-dien-3-ol, a halogenated unsaturated alcohol. Due to the limited availability of published experimental data for this specific compound, this document combines established information with a proposed synthetic protocol and predicted spectroscopic data to serve as a valuable resource for researchers. The guide is intended to facilitate further investigation into the chemical properties and potential applications of this molecule in fields such as organic synthesis and drug discovery.

Chemical Identity

The nomenclature and identification numbers for this compound are crucial for accurate documentation and database searches.

| Identifier | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 89448-32-8 | [1] |

| Molecular Formula | C₆H₉BrO | [1] |

| Molecular Weight | 177.04 g/mol | [1] |

| Canonical SMILES | C=CCC(C(=C)Br)O | [1] |

Physicochemical Properties

Below is a summary of the computed physicochemical properties of this compound. These values are predicted and provide a preliminary understanding of the compound's characteristics.

| Property | Value | Citation |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 175.98368 g/mol | [1] |

| Monoisotopic Mass | 175.98368 g/mol | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

Proposed Experimental Synthesis

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Proposed Methodology

This proposed protocol is adapted from the synthesis of 1,5-hexadien-3-ol.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation. The reaction mixture is typically stirred and refluxed to ensure complete reaction.

-

Reaction with 2-Bromoacrolein: The freshly prepared allylmagnesium bromide solution is cooled in an ice bath. A solution of 2-bromoacrolein in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography.

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Starting Material: 2-Bromoacrolein

2-Bromoacrolein is a key starting material for the proposed synthesis. Its properties are summarized below.

| Property | Value | Citation |

| CAS Number | 14925-39-4 | [2][3][4][5][6] |

| Molecular Formula | C₃H₃BrO | [2][3][5] |

| Molecular Weight | 134.96 g/mol | [2][3] |

| Boiling Point | 58 °C at 21 Torr | [7] |

| Density | 1.617 g/cm³ | [2] |

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following are predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established empirical models and data for similar structural motifs.

Predicted ¹H NMR Spectrum

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1a | ~5.4 | d | ~10.5 |

| H1b | ~5.6 | d | ~17.0 |

| H3 | ~4.5 | t | ~6.0 |

| H4 | ~2.5 | m | - |

| H5 | ~5.8 | m | - |

| H6a | ~5.1 | d | ~10.0 |

| H6b | ~5.2 | d | ~17.0 |

| OH | variable | br s | - |

Predicted ¹³C NMR Spectrum

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~118 |

| C2 | ~135 |

| C3 | ~75 |

| C4 | ~40 |

| C5 | ~133 |

| C6 | ~117 |

Potential Logical Workflow for Further Research

Given the nascent stage of research on this compound, a logical workflow for its investigation is proposed. This workflow outlines key experimental and computational steps to characterize the compound and explore its potential.

Caption: A logical workflow for the investigation of this compound.

Conclusion

This technical guide provides foundational information on this compound, including its chemical identity, predicted physicochemical properties, a proposed synthetic route, and predicted spectroscopic data. While experimental data for this compound is scarce, the information presented herein serves as a starting point for researchers interested in its synthesis, characterization, and potential applications. The proposed experimental workflow offers a structured approach to systematically investigate this molecule, which may hold promise in various areas of chemical and pharmaceutical research.

References

- 1. This compound | C6H9BrO | CID 13265776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromoacrolein|lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. chemydata.com [chemydata.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 14925-39-4 CAS MSDS (2-BROMO-PROPENAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

2-Bromohexa-1,5-dien-3-ol molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical properties of 2-Bromohexa-1,5-dien-3-ol. Due to the limited availability of publicly accessible experimental data, this document primarily relies on computed properties from established chemical databases.

Molecular Structure and Formula

This compound is a brominated unsaturated alcohol. Its chemical structure is characterized by a six-carbon hexane backbone with two double bonds, a bromine atom, and a hydroxyl group.

Molecular Formula: C₆H₉BrO[1]

IUPAC Name: this compound[1]

SMILES String: C=CCC(C(=C)Br)O[1]

The structure of this compound is visualized in the following diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 177.04 g/mol | PubChem[1] |

| XLogP3-AA | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 175.98368 Da | PubChem[1] |

| Monoisotopic Mass | 175.98368 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 98.7 | PubChem[1] |

Experimental Protocols

Detailed and reproducible experimental protocols for the synthesis and characterization of this compound are not widely available in publicly accessible scientific literature. A reference in the SpectraBase database to the journal European Journal of Organic Chemistry, 2013, page 6584, suggests a potential source for the synthesis of a stereoisomer, [S,(E)]-1-Bromohexa-1,5-dien-3-ol. However, the specific methodologies from this publication could not be accessed for inclusion in this guide.

For general guidance, the synthesis of structurally related compounds, such as 1,5-hexadien-3-ol, often involves the Grignard reaction between an appropriate alkenyl magnesium halide and an α,β-unsaturated aldehyde. Subsequent bromination would be required to introduce the bromine atom at the second position.

Characterization of this compound would typically involve a combination of the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the carbon skeleton, the positions of the double bonds, the hydroxyl group, and the bromine atom, as well as to determine the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, notably the O-H stretch of the alcohol and the C=C stretches of the alkene groups.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern, which would help to confirm the overall structure and elemental composition.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a novel synthesized compound like this compound.

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Conclusion

This compound is a molecule with a defined structure and computed properties. However, a notable gap exists in the publicly available literature regarding detailed experimental protocols for its synthesis and characterization. Researchers interested in this compound are encouraged to consult specialized chemical synthesis journals and databases for more in-depth experimental procedures. The information provided in this guide serves as a foundational reference for professionals in the fields of chemical research and drug development.

References

An In-Depth Technical Guide to the Synthesis of 2-Bromohexa-1,5-dien-3-ol from β-Bromovinylaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromohexa-1,5-dien-3-ol, a valuable intermediate in organic synthesis. The primary route discussed is the nucleophilic addition of a vinyl Grignard reagent to a β-bromovinylaldehyde, a reliable method for the formation of carbon-carbon bonds. This document outlines the core reaction, detailed experimental protocols, and the expected quantitative data.

Core Synthesis Pathway: Grignard Reaction

The fundamental approach to synthesizing this compound involves the reaction of a vinylmagnesium halide (a Grignard reagent) with a β-bromovinylaldehyde, such as 2-bromoacrolein. This reaction proceeds via the nucleophilic attack of the vinyl Grignard's carbanion on the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

The general transformation is depicted below:

Scheme 1: General Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H9BrO | PubChem[1] |

| Molecular Weight | 177.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 89448-32-8 | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Exact Mass | 175.98368 Da | PubChem[1] |

Table 2: Expected Reaction Parameters and Outcomes (Based on Analogy)

| Parameter | Expected Value/Range | Notes |

| Yield | 55-65% | Based on the synthesis of 1,5-hexadien-3-ol from acrolein.[1] |

| Reaction Time | 3-4 hours | Includes addition of reactants and refluxing.[1] |

| Reaction Temperature | Gentle reflux of diethyl ether (~35°C) | Standard for Grignard reactions.[1] |

| Purification Method | Distillation under reduced pressure | To isolate the alcohol from non-volatile impurities.[1] |

Experimental Protocols

The following protocols are adapted from established and reliable procedures for Grignard reactions with α,β-unsaturated aldehydes, specifically from Organic Syntheses.[1] Researchers should exercise all necessary safety precautions when working with Grignard reagents, volatile ethers, and halogenated compounds.

Part A: Preparation of Vinylmagnesium Bromide (Grignard Reagent)

This procedure details the formation of the vinyl Grignard reagent, which is a crucial first step.

Caption: Workflow for the preparation of Vinylmagnesium Bromide.

Methodology:

-

Apparatus Setup: A three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.

-

Initial Reagents: The flask is charged with magnesium turnings (1.05 eq.) and a small crystal of iodine. The iodine helps to initiate the reaction.

-

Solvent Addition: Anhydrous diethyl ether is added to cover the magnesium.

-

Initiation: A solution of vinyl bromide (1.0 eq.) in anhydrous diethyl ether is prepared in the dropping funnel. A small portion is added to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

-

Grignard Formation: The remainder of the vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux of the ether.

-

Completion: After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The resulting greyish solution is then cooled to room temperature before use.

Part B: Synthesis of this compound

This part details the reaction of the prepared Grignard reagent with the β-bromovinylaldehyde.

Caption: Workflow for the synthesis and purification of the target compound.

Methodology:

-

Aldehyde Addition: A solution of the β-bromovinylaldehyde (e.g., 2-bromoacrolein, 0.8 eq.) in anhydrous diethyl ether is added dropwise to the cooled (0 °C) vinylmagnesium bromide solution with vigorous stirring. The addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Workup: The reaction mixture is then poured slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride. This quenches the reaction and dissolves the magnesium salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield this compound.

Concluding Remarks for Drug Development Professionals

The synthesis of this compound provides a versatile platform for the introduction of a reactive diene moiety into more complex molecules. The bromine atom at the 2-position offers a handle for further functionalization, such as cross-coupling reactions, while the secondary alcohol can be oxidized or used as a nucleophile. These features make this compound and its derivatives of interest in the synthesis of novel scaffolds for drug discovery and development. The robust and scalable nature of the Grignard reaction makes this synthetic route amenable to the production of significant quantities of the intermediate for further investigation.

References

Physical and chemical properties of 2-Bromohexa-1,5-dien-3-ol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known physical and chemical properties of 2-Bromohexa-1,5-dien-3-ol. It is important to note that while computational data for this compound is available, specific experimental data regarding its physical properties, detailed reaction protocols, and biological activity is limited in publicly accessible scientific literature.

Chemical Identity and Computed Properties

This compound is a halogenated unsaturated alcohol. Its basic identifiers and computed physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 89448-32-8 | [1] |

| Molecular Formula | C₆H₉BrO | [1] |

| Molecular Weight | 177.04 g/mol | [1] |

| Canonical SMILES | C=CCC(C(=C)Br)O | |

| InChI | InChI=1S/C6H9BrO/c1-3-4-6(8)5(2)7/h3,6,8H,1-2,4H2 | [1] |

| InChIKey | MCEJNYVNSPUPSW-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.8 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Complexity | 98.7 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 |

Note: The properties listed above are computationally derived and have not been experimentally verified in the available literature.[1]

Experimental Data

As of the latest literature search, specific experimental data for this compound, such as boiling point, melting point, density, and solubility, are not available.

Synthesis and Reactivity

Potential Synthetic Routes

Detailed experimental protocols for the synthesis of this compound are not described in the available literature. However, a plausible synthetic approach could involve the nucleophilic addition of an organometallic reagent to an appropriate α-bromo-α,β-unsaturated aldehyde. A potential, though unverified, synthetic workflow is outlined below.

Expected Reactivity

Based on its structure, this compound possesses several reactive sites:

-

Allylic Alcohol: The hydroxyl group can undergo oxidation to the corresponding ketone, esterification, or etherification. It can also be a leaving group in substitution reactions, particularly after protonation.

-

Vinyl Bromide: The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of a wide range of substituents. It can also undergo metal-halogen exchange to form an organometallic species.

-

Alkene Moieties: The two double bonds can undergo electrophilic addition reactions. The conjugated diene system in potential reaction intermediates could lead to 1,2- and 1,4-addition products.

Spectroscopic Information

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched databases. Characterization of this compound would require experimental acquisition of these spectra.

Potential Applications

While no specific applications for this compound have been documented, its chemical structure suggests potential utility as a building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, making it a potentially versatile intermediate for the synthesis of more complex molecules, including natural products and pharmaceutical agents.

Safety Information

A specific Material Safety Data Sheet (MSDS) for this compound is not available. Based on the functional groups present, the compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound may be flammable and an irritant to the skin, eyes, and respiratory tract.

Conclusion

This compound is a compound for which basic chemical identifiers and computed properties are available. However, a comprehensive understanding of its physical and chemical properties is hampered by the lack of published experimental data. The information presented in this guide is based on available database entries and predictions from its chemical structure. Further experimental investigation is required to fully characterize this molecule and explore its potential applications in research and development.

References

An In-depth Technical Guide on 2-Bromohexa-1,5-dien-3-ol: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific experimental data on the stability, reactivity, and biological activity of 2-Bromohexa-1,5-dien-3-ol is exceptionally scarce. This guide summarizes the available information and provides a theoretical framework based on the known chemistry of its constituent functional groups. The experimental protocols and reaction pathways described herein are hypothetical and intended for illustrative purposes.

Introduction

This compound is a polyfunctional organic molecule containing a secondary allylic alcohol, a vinylic bromide, and a 1,5-diene system. This unique combination of reactive sites suggests a rich and complex chemical profile, potentially making it a valuable intermediate in organic synthesis and a candidate for biological investigation. However, a comprehensive understanding of its properties remains elusive due to the limited available research. This document aims to consolidate the known information and provide a theoretical perspective on its stability and reactivity to guide future research endeavors.

Physicochemical Properties

Basic physicochemical properties of this compound have been computed and are available in public databases.[1]

| Property | Value | Source |

| Molecular Formula | C6H9BrO | PubChem[1] |

| Molecular Weight | 177.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 89448-32-8 | PubChem[1] |

| SMILES | C=CCC(C(=C)Br)O | PubChem[1] |

Stability and Reactivity Profile (Theoretical)

In the absence of specific experimental data, the stability and reactivity of this compound can be inferred from the behavior of its functional groups.

Stability

-

Thermal Stability: The presence of a secondary allylic alcohol suggests potential for thermal decomposition through dehydration to form a more conjugated triene system. The carbon-bromine bond is also susceptible to homolytic cleavage at elevated temperatures.

-

Photochemical Stability: Dienes and vinylic halides are known to be photochemically active. Irradiation with UV light could potentially lead to isomerization, cyclization reactions, or cleavage of the C-Br bond.

-

Acid and Base Stability: The allylic alcohol is sensitive to both acidic and basic conditions. Strong acids could promote carbocation formation and subsequent rearrangement or elimination. Strong bases could deprotonate the hydroxyl group, forming an alkoxide that might participate in intramolecular reactions.

Reactivity

The reactivity of this compound is expected to be diverse, with each functional group offering distinct reaction possibilities.

-

The Allylic Alcohol: The hydroxyl group can undergo oxidation to the corresponding enone, esterification, or etherification. It can also be a leaving group in substitution reactions, particularly after activation (e.g., by protonation or conversion to a sulfonate ester).

-

The Vinylic Bromide: The C-Br bond can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. It can also undergo metal-halogen exchange to form a vinyllithium or vinyl Grignard reagent.

-

The Diene System: The two double bonds can undergo cycloaddition reactions, such as the Diels-Alder reaction, and are susceptible to electrophilic addition.

Hypothetical Synthesis

A plausible synthetic route to this compound could involve the allylation of 2-bromoacrolein. This approach is based on the known reactivity of organometallic reagents with aldehydes.

Proposed Experimental Protocol

Reaction: Allylation of 2-bromoacrolein using allylmagnesium bromide.

Materials:

-

2-Bromoacrolein

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of allylmagnesium bromide (Grignard reagent). Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 2-bromoacrolein in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Note: This is a hypothetical protocol and would require optimization and safety assessment before implementation.

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis workflow for this compound.

Conclusion and Future Outlook

This compound presents itself as a molecule with significant synthetic potential. However, the current lack of experimental data on its stability and reactivity is a major barrier to its utilization. Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol.

-

Systematically investigating its stability under various conditions (thermal, photochemical, pH).

-

Exploring its reactivity in a range of organic transformations to map its chemical space.

-

Screening for biological activity to assess its potential in drug discovery.

The generation of such fundamental data will be crucial to unlock the potential of this intriguing molecule and establish its role in synthetic and medicinal chemistry.

References

Spectroscopic Profile of 2-Bromohexa-1,5-dien-3-ol: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for the compound 2-Bromohexa-1,5-dien-3-ol. Due to the limited availability of public domain data, a complete spectroscopic profile and detailed experimental protocols are not fully available at this time. This document summarizes the accessible information and provides a framework for the type of data required for a comprehensive analysis.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₆H₉BrO | PubChem |

| Molecular Weight | 177.04 g/mol | PubChem |

| CAS Number | 89448-32-8 | PubChem |

Spectroscopic Data

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

No quantitative ¹³C NMR data for this compound has been found in public databases. However, a ¹³C NMR spectrum for the isomer [S,(E)]-1-BROMOHEXA-1,5-DIEN-3-OL is noted to be available in the SpectraBase database, with the following reference:

-

Literature Reference: S.B.KAMPTMANN,R.BRUECKNER, EUR.J.ORG.CHEM.,2013,6584(2013)[1]

-

Solvent: CDCl₃[1]

Access to the full spectral data would require subscription to the database or acquisition of the cited journal article.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Publicly accessible ¹H NMR data for this compound could not be located at the time of this report.

Infrared (IR) Spectroscopy

Publicly accessible IR spectroscopic data for this compound could not be located.

Mass Spectrometry (MS)

Publicly accessible mass spectrometry data for this compound could not be located. The exact mass is calculated to be 175.983678 g/mol .[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not available in the public domain. A generalized workflow for the spectroscopic characterization of a novel or synthesized compound is presented below.

Caption: Generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

Conclusion

While the fundamental chemical identity of this compound is established, a comprehensive public repository of its spectroscopic data and detailed experimental procedures is currently lacking. Researchers and drug development professionals requiring this information are advised to consult the primary literature, such as the work by Kamptmann and Brueckner for the related isomer, or to perform an experimental synthesis and characterization to obtain the necessary data. The provided workflow illustrates the standard steps involved in such a characterization.

References

Technical Guide: Safety and Handling of 2-Bromohexa-1,5-dien-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromohexa-1,5-dien-3-ol is a bifunctional organic molecule containing a secondary allylic alcohol and a vinylic bromide. This combination of functional groups suggests potential for high reactivity and associated hazards. This guide provides a summary of available data and outlines recommended safety and handling precautions based on an analysis of its structural components.

Physicochemical Properties

Quantitative data for this compound is limited to computed values. The following table summarizes these properties.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrO | PubChem |

| Molecular Weight | 177.04 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 175.98368 g/mol | PubChem[1] |

| CAS Number | 89448-32-8 | PubChem[1] |

Hazard Identification and General Precautions

Due to the absence of specific toxicological data for this compound, a conservative approach to handling is essential. The primary hazards are anticipated to arise from the allylic alcohol and vinyl bromide moieties.

General Hazards of Structurally Similar Compounds:

-

Flammability: Many low-molecular-weight alcohols and halogenated hydrocarbons are flammable.[2][3][4] Assume this compound is a flammable liquid and handle it accordingly.

-

Irritation: Allylic alcohols are known to be potent irritants to the skin, eyes, and respiratory system.[5][6] Direct contact can cause severe irritation and potential chemical burns.

-

Toxicity: Allyl alcohol is significantly more toxic than many other alcohols and is readily absorbed through the skin.[7] It is hepatotoxic (damaging to the liver).[7] The presence of a bromine atom may further enhance toxicity.

-

Lachrymator: Many allylic compounds are lachrymators, causing irritation and tearing of the eyes.[7]

Based on these considerations, the following general handling workflow is recommended:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE.

| Body Part | Recommended Protection | Rationale |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | To prevent skin contact and absorption.[2][4][8] |

| Eyes | Chemical safety goggles and a face shield. | To protect against splashes and vapors.[2][3] |

| Body | Flame-resistant lab coat. | To protect against splashes and fire hazards. |

| Respiratory | Use only in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, but this is not a substitute for proper engineering controls. | To prevent inhalation of potentially toxic and irritating vapors.[2][3] |

Handling and Storage

Handling:

-

All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.

-

Avoid heating the compound, as this can increase its volatility and the risk of inhalation exposure.

-

Keep away from ignition sources such as open flames, hot plates, and spark-producing equipment.[2][3][4][8]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[2][8]

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials.

-

Store away from oxidizing agents and strong acids.

The logical relationship for safe handling and storage is as follows:

References

- 1. This compound | C6H9BrO | CID 13265776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Allyl alcohol [cdc.gov]

- 6. ICSC 0095 - ALLYL ALCOHOL [inchem.org]

- 7. Allyl alcohol - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

The Enigmatic Intermediate: A Technical Appraisal of 2-Bromohexa-1,5-dien-3-ol

Despite its intriguing structure as a potential synthetic building block, a comprehensive review of available scientific literature reveals a significant lack of detailed information on the synthesis, characterization, and application of 2-Bromohexa-1,5-dien-3-ol. While its existence is confirmed in chemical databases, dedicated studies elucidating its role as a synthetic intermediate are notably absent, precluding the compilation of a detailed technical guide with extensive experimental protocols and quantitative data at this time.

This document aims to provide a foundational understanding of this compound based on available data and general principles of organic chemistry, highlighting its potential utility and outlining hypothetical synthetic and reactive pathways. It is intended to serve as a starting point for researchers and drug development professionals interested in exploring the chemistry of this and related bromo-substituted dienols.

Physicochemical Properties

Quantitative data for this compound is limited to computed values. A summary of these properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound [1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₉BrO | PubChem |

| Molecular Weight | 177.04 g/mol | PubChem |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 175.98368 g/mol | PubChem |

| Monoisotopic Mass | 175.98368 g/mol | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 98.7 | PubChem |

Potential Synthetic Pathways

While no specific experimental protocol for the synthesis of this compound has been found in the surveyed literature, its structure suggests several plausible synthetic strategies based on established organic reactions. A potential retrosynthetic analysis is depicted below.

Caption: Retrosynthetic analysis of this compound.

A plausible forward synthesis could involve the Grignard reaction between an allylmagnesium halide and 2-bromoacrolein. The synthesis of the non-brominated analog, 1,5-hexadien-3-ol, is well-documented and proceeds via the reaction of allylmagnesium bromide with acrolein.

Hypothetical Experimental Protocol for Synthesis:

This is a hypothetical protocol based on the synthesis of the non-brominated analog and should be optimized and validated experimentally.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Allyl bromide

-

2-Bromoacrolein

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

A solution of allyl bromide in the anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent (allylmagnesium bromide). The reaction is typically initiated with a crystal of iodine if necessary.

-

Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.

-

A solution of 2-bromoacrolein in the anhydrous solvent is added dropwise from the dropping funnel, maintaining a low temperature.

-

After the addition is complete, the reaction is stirred at room temperature for a specified period to ensure completion.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product, this compound, would then be purified by vacuum distillation or column chromatography.

Potential Reactivity and Applications as a Synthetic Intermediate

The bifunctional nature of this compound, possessing a vinyl bromide, an allylic alcohol, and a second double bond, suggests its potential as a versatile intermediate in organic synthesis.

Cross-Coupling Reactions

The vinyl bromide moiety is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 2-position, leading to diverse molecular scaffolds.

Caption: Potential cross-coupling reactions of this compound.

Reactions of the Allylic Alcohol

The allylic alcohol functionality can undergo a variety of transformations, including:

-

Oxidation: To form the corresponding enone, 2-bromohexa-1,5-dien-3-one.

-

Etherification and Esterification: To introduce various protecting groups or functional moieties.

-

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution.

-

Rearrangement Reactions: Such as the Claisen or Overman rearrangements, depending on the derivatization of the alcohol.

Intramolecular Reactions

The presence of multiple reactive sites within the molecule opens up the possibility for intramolecular cyclization reactions, potentially leading to the formation of five- or six-membered rings, which are common motifs in natural products and pharmaceutical agents.

Relevance in Drug Development

Bromo-substituted organic molecules are of significant interest in drug development. The bromine atom can act as a bioisostere for other groups, influence the lipophilicity and metabolic stability of a molecule, and serve as a handle for further synthetic modifications. The diene and alcohol functionalities in this compound provide additional points for diversification, making it a potentially valuable scaffold for the synthesis of compound libraries for high-throughput screening.

Conclusion and Future Outlook

While this compound remains a largely unexplored chemical entity, its structure suggests significant potential as a versatile synthetic intermediate. The lack of published experimental data underscores an opportunity for further research. The development of a reliable synthetic protocol and the exploration of its reactivity in various organic transformations would be of considerable interest to the synthetic chemistry community, particularly for researchers in natural product synthesis and medicinal chemistry. Future work should focus on establishing a reproducible synthesis, fully characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry), and investigating its utility in the synthetic strategies outlined in this guide.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cyclization of 2-Bromohexa-1,5-dien-3-ol

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The palladium-catalyzed cyclization of 2-Bromohexa-1,5-dien-3-ol represents a powerful and convergent strategy for the synthesis of highly functionalized cyclopentenone derivatives. Cyclopentenones are key structural motifs found in a wide array of natural products and biologically active molecules, including prostaglandins and jasmonates, making them valuable building blocks in medicinal chemistry and drug development.[1] This intramolecular Heck-type reaction allows for the efficient construction of a five-membered ring system from an acyclic precursor in a single, atom-economical step.

The transformation proceeds via an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by an intramolecular carbopalladation onto the pendant alkene. Subsequent β-hydride elimination and tautomerization yield the final cyclopentenone product and regenerate the active palladium(0) catalyst. The reaction conditions can be tuned by varying the palladium source, ligand, base, and solvent to optimize the yield and selectivity for a desired product. This methodology offers a significant advantage over classical multi-step approaches to cyclopentenones, which often require harsh conditions and generate substantial waste. The ability to introduce substituents on the dienol precursor allows for the synthesis of a diverse library of cyclopentenone analogs for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the palladium-catalyzed cyclization of this compound.

Caption: Experimental workflow for the palladium-catalyzed cyclization.

Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed cyclization of this compound is depicted below.

Caption: Proposed catalytic cycle for the cyclization reaction.

Detailed Experimental Protocol

This protocol is adapted from general procedures for palladium-catalyzed intramolecular Heck reactions of similar bromo-dienol substrates. Optimization may be required for this specific substrate.

Materials:

-

This compound

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Schlenk flask and standard glassware

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Palladium(II) Acetate (0.05 mmol, 5 mol%), Triphenylphosphine (0.1 mmol, 10 mol%), and anhydrous Sodium Carbonate (1.5 mmol).

-

Add anhydrous N,N-Dimethylformamide (10 mL) via syringe.

-

The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

-

The flask is then heated to 80 °C with vigorous stirring.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 4-8 hours), the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopentenone.

-

The purified product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data

The following table summarizes representative data for the palladium-catalyzed cyclization of 1-bromo-1,5-dien-3-ol derivatives, which are structurally similar to the target substrate. Yields are highly dependent on the specific substrate and reaction conditions.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ | DMF | 80 | 5 | 75-85 |

| 2 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Acetonitrile | Reflux | 6 | 70-80 |

| 3 | Pd(PPh₃)₄ (5) | - | Et₃N | Toluene | 100 | 8 | 65-75 |

| 4 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | NaOAc | DMA | 90 | 4 | 80-90 |

Data is compiled from representative procedures for similar substrates and should be considered as a general guideline.

References

Synthesis of Cyclopentenones from 2-Bromohexa-1,5-dien-3-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of substituted cyclopentenones, valuable scaffolds in medicinal chemistry and drug development, starting from the readily accessible 2-Bromohexa-1,5-dien-3-ol. The synthetic strategy involves a two-step sequence: the oxidation of the secondary allylic alcohol to the corresponding α-brominated divinyl ketone, followed by a Lewis acid-catalyzed Nazarov cyclization to yield the target cyclopentenone. This protocol offers a viable pathway to functionalized five-membered ring systems, which are key components in a variety of biologically active molecules.

Introduction

Cyclopentenone moieties are prevalent in numerous natural products and have been identified as critical pharmacophores in a range of therapeutic agents. Their biological activity is often attributed to their ability to act as Michael acceptors, interacting with biological nucleophiles. The synthesis of substituted cyclopentenones is, therefore, a significant focus in synthetic and medicinal chemistry.

The Nazarov cyclization, the acid-catalyzed 4π-electrocyclization of divinyl ketones, stands as a powerful method for the construction of the cyclopentenone core. This document outlines a synthetic route that begins with this compound, a substrate that, after oxidation, provides a halogenated divinyl ketone poised for Nazarov cyclization. The presence of the bromine atom in the final product offers a handle for further synthetic transformations, enabling the diversification of the cyclopentenone scaffold for structure-activity relationship (SAR) studies in drug discovery programs.

Overall Synthetic Scheme

The proposed synthesis of cyclopentenones from this compound is a two-step process. The first step is the oxidation of the secondary alcohol to a ketone. The resulting 2-Bromohexa-1,5-dien-3-one is then subjected to a Lewis acid-catalyzed Nazarov cyclization to afford the cyclopentenone product.

Caption: Overall synthetic workflow from this compound to the cyclopentenone product.

Experimental Protocols

Step 1: Oxidation of this compound

The oxidation of the secondary allylic alcohol to the corresponding enone can be achieved using various mild oxidizing agents. Two effective methods are presented below.

Method A: Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin periodinane is a mild and selective reagent for the oxidation of primary and secondary alcohols.[1]

-

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

-

Stir the biphasic mixture until the solid byproducts dissolve.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude 2-Bromohexa-1,5-dien-3-one. The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

-

Method B: Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a classic and effective reagent for the selective oxidation of allylic and benzylic alcohols.[2][3]

-

Materials:

-

This compound

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Celite® or another filtration aid

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in DCM or CHCl₃, add activated MnO₂ (5-10 eq by weight).

-

Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary significantly (from a few hours to overnight) depending on the activity of the MnO₂.

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts.

-

Wash the filter cake thoroughly with DCM or CHCl₃.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Bromohexa-1,5-dien-3-one. This product is typically used in the subsequent step without further purification.

-

Step 2: Nazarov Cyclization of 2-Bromohexa-1,5-dien-3-one

The Nazarov cyclization of the synthesized divinyl ketone is catalyzed by a Lewis acid to promote the 4π-electrocyclization.

-

Materials:

-

2-Bromohexa-1,5-dien-3-one

-

Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

-

-

Procedure:

-

Dissolve the crude 2-Bromohexa-1,5-dien-3-one (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

-

Add the SnCl₄ solution (1.1-2.0 eq) dropwise to the cooled solution via a dropping funnel over 10-15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Stir the mixture vigorously for 15 minutes.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopentenone.

-

Reaction Mechanisms

Oxidation with Dess-Martin Periodinane

The oxidation of the alcohol with DMP proceeds through a ligand exchange at the hypervalent iodine center, followed by an intramolecular elimination.

Caption: Mechanism of Dess-Martin Periodinane oxidation.

Nazarov Cyclization

The Lewis acid-catalyzed Nazarov cyclization involves coordination of the Lewis acid to the carbonyl oxygen, followed by a 4π-electrocyclic ring closure of the resulting pentadienyl cation. Subsequent elimination of a proton and tautomerization yields the cyclopentenone.[4][5]

Caption: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.

Data Presentation

The following tables summarize representative quantitative data for the two-step synthesis. Note that the yields are indicative and may vary based on the specific substrate, reaction conditions, and scale.

Table 1: Oxidation of Secondary Allylic Alcohols

| Oxidizing Agent | Substrate | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Dess-Martin Periodinane | General Secondary Allylic Alcohol | DCM | 1-3 | 85-95 | [1] |

| Manganese Dioxide (MnO₂) | General Secondary Allylic Alcohol | DCM | 2-24 | 70-90 | [2] |

Table 2: Lewis Acid-Catalyzed Nazarov Cyclization

| Lewis Acid | Substrate | Solvent | Reaction Time (min) | Yield (%) | Reference |

| SnCl₄ | General Divinyl Ketone | DCM | 30-60 | 70-85 | [4] |

| FeCl₃ | Silyl-substituted Divinyl Ketone | Et₂O | 15-60 | 80-95 | [6] |

| Cu(OTf)₂ | Amino-substituted Divinyl Ketone | DCE | 10-30 | >90 | [7] |

Regioselectivity of the Nazarov Cyclization

For an unsymmetrical divinyl ketone such as 2-Bromohexa-1,5-dien-3-one, the regioselectivity of the Nazarov cyclization is a key consideration. The electronic nature of the substituents on the vinyl groups can influence the stability of the pentadienyl cation intermediate and direct the cyclization. An α-bromo substituent is electron-withdrawing by induction, which may disfavor cation formation on the adjacent carbon. However, resonance donation from the bromine lone pairs could stabilize the cation. The interplay of these effects, along with steric factors, will determine the final product. Based on general principles of carbocation stability, the cyclization is predicted to proceed to form the more substituted and thermodynamically stable cyclopentenone product. In the case of 2-Bromohexa-1,5-dien-3-one, this would likely lead to the formation of 4-Bromo-5-methylenecyclopent-2-en-1-one. Further experimental investigation is required to confirm the exact regiochemical outcome.

Applications in Drug Development

The synthesized brominated cyclopentenones are versatile intermediates for the development of novel therapeutic agents. The carbon-bromine bond can be readily functionalized using a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig) to introduce diverse substituents. This allows for the rapid generation of a library of cyclopentenone analogs for SAR studies. The enone functionality itself is a key feature for potential covalent inhibition of target proteins, a strategy employed in the design of a number of approved drugs.

Safety Precautions

-

Dess-Martin Periodinane (DMP): DMP is a potentially explosive compound and should be handled with care. Avoid heating and mechanical shock.

-

Manganese Dioxide (MnO₂): MnO₂ is a strong oxidizing agent. Avoid contact with combustible materials.

-

Tin(IV) chloride (SnCl₄): SnCl₄ is a corrosive Lewis acid and is moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane (DCM) and Chloroform (CHCl₃): These are volatile and potentially carcinogenic solvents. All manipulations should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

References

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 5. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 6. Stereoselective Nazarov Cyclizations of Bridged Bicyclic Dienones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Lewis Acid-Catalyzed Nazarov Reaction of 2-(N-Methoxycarbonylamino)-1,4-pentadien-3-ones [organic-chemistry.org]

Application Notes and Protocols: Intramolecular Oxidative Cyclization of 2-Bromohexa-1,5-dien-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the intramolecular oxidative cyclization of 2-bromohexa-1,5-dien-3-ol and its derivatives. This palladium-catalyzed reaction offers a powerful and efficient method for the synthesis of substituted cyclopentenones, which are valuable intermediates in the synthesis of various natural products and pharmacologically active compounds. The protocols outlined below are based on the seminal work of Mal, Ray, and Ray, who developed a novel tandem oxidative cyclization process.

Overview and Significance

The intramolecular oxidative cyclization of this compound is a palladium-catalyzed tandem reaction that proceeds via an intramolecular Heck-type cyclization followed by oxidation to afford a cyclopentenone derivative. This transformation is significant as it allows for the rapid construction of a five-membered ring system with control over substitution patterns. The resulting cyclopentenone core is a common motif in a variety of biologically active molecules, making this synthetic strategy highly relevant for drug discovery and development.

The reaction typically employs a palladium(II) catalyst, such as palladium acetate, in the presence of a phosphine ligand and a base. The process is believed to involve the oxidative addition of the vinyl bromide to the Pd(0) species, followed by a 5-exo-trig intramolecular insertion of the alkene. Subsequent β-hydride elimination and tautomerization of the resulting enol would lead to the cyclopentenone product.

Data Presentation

The following table summarizes the results of the palladium-catalyzed intramolecular oxidative cyclization for a series of 1-bromohexa-1,5-dien-3-ol derivatives, demonstrating the scope and efficiency of this methodology.

| Entry | Substrate (1-Bromohexa-1,5-dien-3-ol Derivative) | Product | Yield (%) |

| 1 | This compound | 4-Methylene-2-vinylcyclopentan-1-one | Data not available in accessible literature |

| 2 | 1-(2-Bromophenyl)-3-methylbut-3-en-1-ol | 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one | 75 |

| 3 | 1-(2-Bromo-4,5-dimethoxyphenyl)-3-methylbut-3-en-1-ol | 5,6-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | 72 |

| 4 | 1-(2-Bromonaphthalen-1-yl)-3-methylbut-3-en-1-ol | 2,2-Dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one | 70 |

Yields for entries 2-4 are based on analogous intramolecular Heck cyclizations reported by the same research group.

Experimental Protocols

Synthesis of this compound (Starting Material)

The synthesis of the this compound starting material is typically achieved in a two-step sequence from a corresponding α,β-unsaturated ketone.

Step 1: Vilsmeier-Haack Formylation and Bromination to form β-Bromo-α,β-unsaturated Aldehyde

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of dimethylformamide (DMF, 3 equivalents) in chloroform.

-

Cool the solution in an ice bath and add phosphorus tribromide (PBr₃, 2.7 equivalents) dropwise with stirring.

-

Allow the mixture to stir at room temperature for 30 minutes, during which a solid complex will form.

-

Re-cool the mixture in an ice bath and add a solution of the starting α,β-unsaturated ketone (1 equivalent) in chloroform dropwise.

-

Stir the reaction mixture in the ice bath for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-bromo-α,β-unsaturated aldehyde.

Step 2: Nucleophilic Addition to form this compound

-

To a solution of the β-bromo-α,β-unsaturated aldehyde (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C, add a solution of vinylmagnesium bromide (1.2 equivalents) in THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Intramolecular Oxidative Cyclization to form 4-Methylene-2-vinylcyclopentan-1-one

-

To a flame-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and sodium carbonate (Na₂CO₃, 2 equivalents).

-

Add a solution of this compound (1 equivalent) in anhydrous DMF.

-

Degas the reaction mixture by bubbling argon through the solution for 20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 5-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentenone derivative.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for the preparation of cyclopentenones.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the Heck-type cyclization.

Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Bromohexa-1,5-dien-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is conducted under mild conditions, tolerates a wide variety of functional groups, and has found extensive application in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials.[2][5] The reaction's versatility extends to its use in aqueous media and at room temperature, making it a valuable tool in modern organic synthesis.[2]

This document provides detailed application notes and protocols for the use of 2-Bromohexa-1,5-dien-3-ol, a vinyl bromide, in Sonogashira coupling reactions. Vinyl bromides are known to be reactive substrates in this transformation, offering a reliable pathway to the synthesis of conjugated enynes.[1][2]

Application Notes

This compound serves as a valuable building block for the introduction of a substituted hexadienol moiety onto a terminal alkyne. The resulting enyne products are important structural motifs in many biologically active compounds.[2] The presence of the hydroxyl group and the terminal alkene in this compound offers further sites for functionalization, making it an attractive starting material for the synthesis of complex molecular architectures.

Key Considerations:

-

Catalyst System: The choice of palladium catalyst and ligands is crucial for reaction efficiency. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often used in conjunction with a copper(I) co-catalyst such as CuI.[1][6] The use of bulky, electron-rich phosphine ligands can enhance catalytic activity, particularly for less reactive bromides.[1]

-

Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.[1][4][6] The base can sometimes also serve as the solvent.[4]

-

Solvent: A variety of solvents can be employed, with THF, DMF, and acetonitrile being common choices.[5][7] The reaction can also be performed under solvent-free conditions.[5]

-

Reaction Conditions: Sonogashira couplings are typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.[8] While many reactions proceed at room temperature, heating may be necessary for less reactive substrates.[2][4]

-

Reactivity Order: The reactivity of the halide partner in Sonogashira coupling generally follows the trend: I > OTf > Br > Cl.[4] Vinyl halides are typically more reactive than their aryl halide counterparts.[2]

Quantitative Data Summary

| Vinyl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Generic Vinyl Bromide | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | RT | 4 | 85-95 | General Protocol |

| Generic Vinyl Bromide | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 6 | 80-90 | General Protocol |